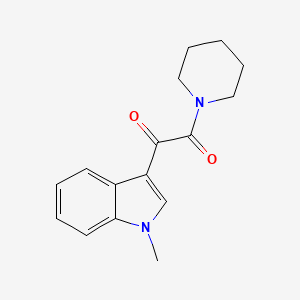
1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine
Descripción general
Descripción
1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine, also known as EZA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas including cancer treatment, inflammation, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine involves its binding to specific enzymes in the body. As mentioned earlier, this compound binds to CAIX and inhibits its activity, leading to decreased tumor growth. This compound also binds to COX-2 and inhibits its activity, leading to decreased inflammation. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its effects on CAIX and COX-2, this compound has been shown to inhibit the activity of other enzymes, including carbonic anhydrase XII (CAXII) and carbonic anhydrase XIV (CAXIV). This compound has also been shown to decrease the production of reactive oxygen species (ROS) in cells, which can cause damage to DNA and other cellular structures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine in lab experiments is its specificity for certain enzymes, such as CAIX and COX-2. This specificity allows researchers to target specific pathways and study their effects in a more controlled manner. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cells, and further research is needed to fully understand its safety profile.
Direcciones Futuras
There are several future directions for research on 1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine. One area of interest is the development of new cancer treatments that target CAIX. This compound has shown promise in this area, and further research is needed to develop more potent and specific inhibitors of CAIX. Another area of interest is the development of new anti-inflammatory agents that target COX-2. This compound has shown potential in this area as well, and further research is needed to develop more potent and specific inhibitors of COX-2. Finally, further research is needed to fully understand the safety profile of this compound and its potential toxicity in humans.
Aplicaciones Científicas De Investigación
1-ethyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas is cancer treatment. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It does this by targeting the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. This compound binds to CAIX and inhibits its activity, leading to decreased tumor growth.
This compound has also been studied for its potential applications in inflammation and cardiovascular diseases. Inflammation is a key factor in many diseases, including arthritis, asthma, and atherosclerosis. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. This inhibition leads to decreased inflammation and may have potential applications in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-ethyl-N-[(2-methylphenyl)methyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-3-16-11(13-14-15-16)12-8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXVSZZPIRCTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419611.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide](/img/structure/B4419615.png)

![N-{2-[(methylamino)carbonyl]phenyl}glycine](/img/structure/B4419630.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-bicyclo[2.2.1]hept-2-ylacetamide](/img/structure/B4419638.png)
![(4-{[(3,4-dimethylphenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4419645.png)

![3-{5-[1-(3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4419658.png)


![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4419682.png)
![2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419684.png)
![1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4419702.png)